4-Bromofuran-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

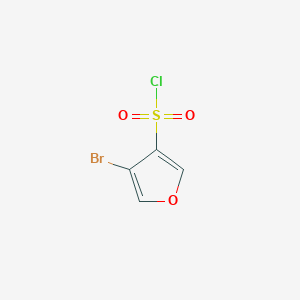

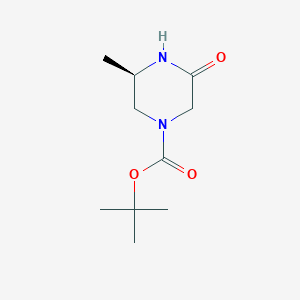

The molecular structure of 4-Bromofuran-3-sulfonyl chloride consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) substituted at the 3rd position with a sulfonyl chloride group and at the 4th position with a bromine atom .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromofuran-3-sulfonyl chloride are not available, sulfonyl chlorides are generally reactive and can undergo a variety of reactions. For instance, they can react with amines to form sulfonamides .Scientific Research Applications

1. Chemical Synthesis and Reactivity

4-Bromofuran-3-sulfonyl chloride has been instrumental in the development of new synthetic pathways and reactions. For instance, its structural analogues have been used in the regioselective synthesis of functionalized isoxazoles with sulfonyl fluoride moieties, demonstrating its potential in creating diverse chemical structures (Leng & Qin, 2018). Similarly, methods for converting bromides to sodium sulfonates, which can be further developed into sulfonyl chlorides, have been improved using microwave reactions, highlighting the role of sulfonyl chlorides in synthetic chemistry (Alapafuja et al., 2009).

2. Electrophilic Cyclization and Addition Reactions

In the field of electrophilic reactions, compounds similar to 4-Bromofuran-3-sulfonyl chloride have been used for electrophilic cyclization and addition reactions. This includes the synthesis of various heterocyclic compounds, showcasing the versatility of sulfonyl chlorides in creating complex molecular architectures (Ivanov et al., 2014).

3. Catalyst in Chemical Reactions

Sulfonyl chlorides, similar to 4-Bromofuran-3-sulfonyl chloride, have been used as catalysts or key reagents in various chemical reactions. This includes their role in Friedel-Crafts sulfonylation reactions, where they contribute significantly to the synthesis of aromatic compounds (Répichet et al., 1999).

4. Development of Medicinal Chemistry

In medicinal chemistry, sulfonyl chlorides are used as precursors or intermediates in the synthesis of pharmacologically relevant compounds. This includes their application in late-stage functionalization protocols for medicinal chemistry, where their reactivity can be harnessed to produce complex molecules (Hell et al., 2019).

Safety and Hazards

Sulfonyl chlorides, including 4-Bromofuran-3-sulfonyl chloride, can cause severe skin burns and eye damage. They may also cause respiratory irritation. It’s recommended to handle them with protective gloves, clothing, and eye/face protection, and to use them only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Bromofuran-3-sulfonyl chloride are not mentioned, sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . This suggests that 4-Bromofuran-3-sulfonyl chloride could potentially be used in these areas.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally used in the synthesis of sulfonamides , which are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various physiological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonyl chlorides are typically involved in substitution reactions, where they react with nucleophiles to form sulfonamides . This reaction is often used in the synthesis of various pharmaceuticals .

Biochemical Pathways

Sulfonyl chlorides are often used in the synthesis of sulfonyl fluorides , which have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Result of Action

The compound is used in the synthesis of various pharmaceuticals , suggesting that its action results in the formation of bioactive compounds with potential therapeutic effects.

properties

IUPAC Name |

4-bromofuran-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCBUXPGNVGASS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromofuran-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(1-phenylpropan-2-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2465910.png)

![4-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2465911.png)

![3-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2465925.png)

![N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2465930.png)